molecular formula C23H17ClN4O5S B5100417 N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B5100417
M. Wt: 496.9 g/mol
InChI Key: KFMQRNHJARNQMX-UHFFFAOYSA-N
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Description

N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The next step involves the introduction of the nitro group via nitration, followed by the formation of the carbamothioyl linkage through a reaction with thiourea. The final step is the coupling of the benzoxazole derivative with 4-methoxy-3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide: Unique due to its specific combination of functional groups and structural features.

    This compound: Similar in structure but may differ in the position or type of substituents.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5S/c1-12-3-7-19-17(9-12)26-22(33-19)15-11-14(5-6-16(15)24)25-23(34)27-21(29)13-4-8-20(32-2)18(10-13)28(30)31/h3-11H,1-2H3,(H2,25,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMQRNHJARNQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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